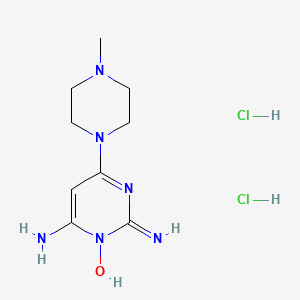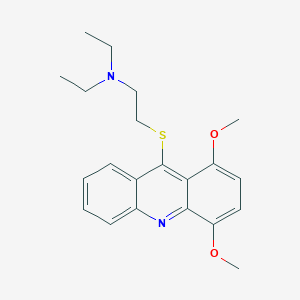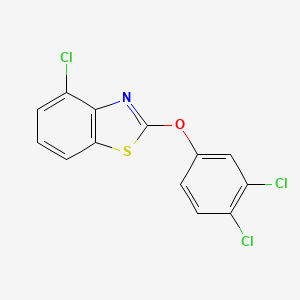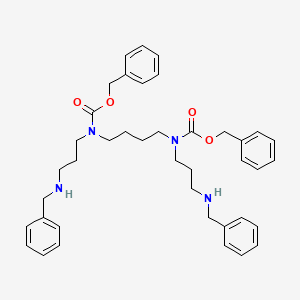
Bis(phenylmethyl) 1,16-diphenyl-2,6,11,15-tetraazahexadecanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bis(phenylmethyl) 1,16-diphenyl-2,6,11,15-tetraazahexadecanoate is a complex organic compound with the molecular formula C40H50N4O4 . This compound is known for its unique structure, which includes multiple phenyl and aza groups, making it a subject of interest in various fields of scientific research.
Méthodes De Préparation
The synthesis of Bis(phenylmethyl) 1,16-diphenyl-2,6,11,15-tetraazahexadecanoate involves multiple steps. One common method includes the reaction of 2,6,11,15-tetraazahexadecanoic acid with phenylmethyl esters under controlled conditions . The reaction typically requires a catalyst and is carried out in an inert atmosphere to prevent unwanted side reactions. Industrial production methods may involve large-scale synthesis using automated reactors to ensure consistency and purity of the final product .
Analyse Des Réactions Chimiques
Bis(phenylmethyl) 1,16-diphenyl-2,6,11,15-tetraazahexadecanoate undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions typically involve reagents like lithium aluminum hydride, resulting in the formation of reduced products.
Applications De Recherche Scientifique
Bis(phenylmethyl) 1,16-diphenyl-2,6,11,15-tetraazahexadecanoate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of Bis(phenylmethyl) 1,16-diphenyl-2,6,11,15-tetraazahexadecanoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or modulation of signal transduction pathways .
Comparaison Avec Des Composés Similaires
Bis(phenylmethyl) 1,16-diphenyl-2,6,11,15-tetraazahexadecanoate can be compared with other similar compounds such as:
Bis(phenylmethyl) 1,16-diphenyl-2,6,11,15-tetraazahexadecanoic acid: This compound has a similar structure but differs in its functional groups.
This compound derivatives: These derivatives may have additional functional groups or modifications that alter their properties and applications.
Propriétés
Numéro CAS |
203578-50-1 |
|---|---|
Formule moléculaire |
C40H50N4O4 |
Poids moléculaire |
650.8 g/mol |
Nom IUPAC |
benzyl N-[3-(benzylamino)propyl]-N-[4-[3-(benzylamino)propyl-phenylmethoxycarbonylamino]butyl]carbamate |
InChI |
InChI=1S/C40H50N4O4/c45-39(47-33-37-21-9-3-10-22-37)43(29-15-25-41-31-35-17-5-1-6-18-35)27-13-14-28-44(40(46)48-34-38-23-11-4-12-24-38)30-16-26-42-32-36-19-7-2-8-20-36/h1-12,17-24,41-42H,13-16,25-34H2 |
Clé InChI |
XJHNORLJONUTKI-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)CNCCCN(CCCCN(CCCNCC2=CC=CC=C2)C(=O)OCC3=CC=CC=C3)C(=O)OCC4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


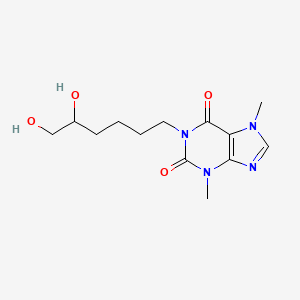
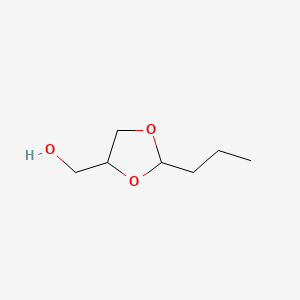
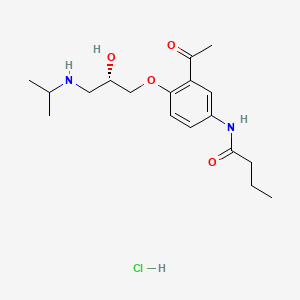
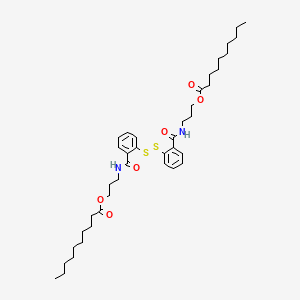

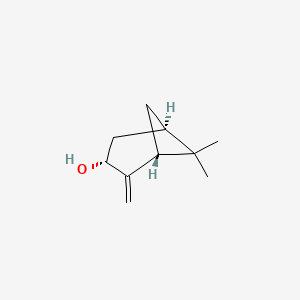
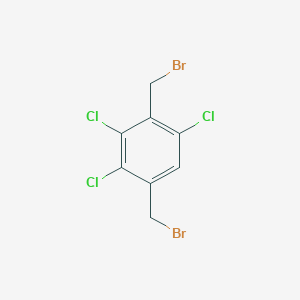


![1-[(8R,9R)-4-amino-9-[tert-butyl(dimethyl)silyl]oxy-6-[[tert-butyl(dimethyl)silyl]oxymethyl]-2,2-dioxo-1,7-dioxa-2lambda6-thiaspiro[4.4]non-3-en-8-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B12787840.png)
